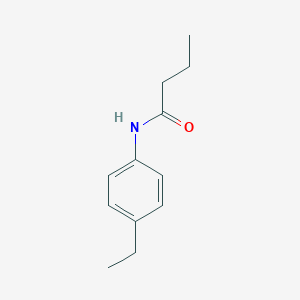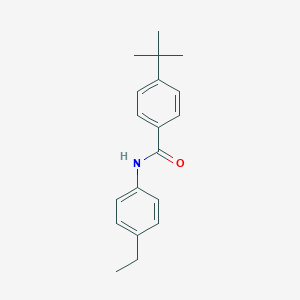
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide, also known as DMDB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DMDB is a benzamide derivative that has been synthesized through a number of different methods.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activity of acetylcholinesterase and certain cancer cell enzymes, N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has also been shown to have antioxidant properties. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been found to scavenge free radicals and protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and has been shown to have a number of potential applications in various research areas. However, there are also some limitations to its use. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of possible future directions for research on N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide. One area of interest is in the development of N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide as a chemotherapeutic agent. More research is needed to fully understand its mechanism of action and potential efficacy in vivo. Another area of interest is in the development of N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide as a treatment for Alzheimer's disease. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to have potential as an acetylcholinesterase inhibitor, and more research is needed to determine its safety and efficacy in humans. Additionally, N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide may have potential applications in other areas, such as the treatment of neurodegenerative diseases and the development of new antioxidant therapies.
Synthesis Methods
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide can be synthesized through a number of different methods. One common method involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride, followed by the addition of 2,6-dimethylphenylamine. The resulting product is then treated with acetic anhydride to yield N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide. Other methods involve the use of different reagents and reaction conditions.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been found to have potential applications in a variety of scientific research areas. One area of interest is in the study of cancer. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent. N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide has also been studied for its potential use in the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
properties
Molecular Formula |
C17H19NO3 |
|---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-11-6-5-7-12(2)16(11)18-17(19)14-9-8-13(20-3)10-15(14)21-4/h5-10H,1-4H3,(H,18,19) |
InChI Key |
IXIJYDGOBWAHAD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)





![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)


